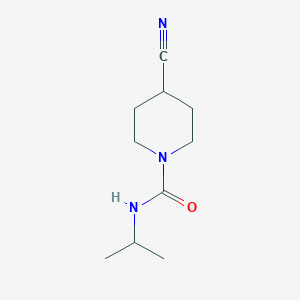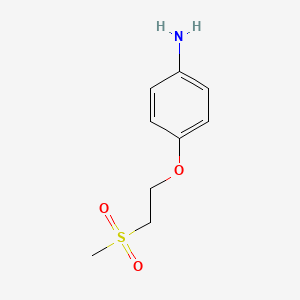![molecular formula C13H27Cl2N3O B1400883 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride CAS No. 955027-66-4](/img/structure/B1400883.png)
4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride
Overview
Description
4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine nucleus, which is a pivotal cornerstone in the production of drugs with diverse therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to form the core structure. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure to achieve desired properties or functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The reaction conditions often require specific solvents, temperatures, and reaction times to optimize the outcomes.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride can be used as a building block for synthesizing more complex molecules. Its piperidine nucleus makes it a valuable precursor in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological targets, such as enzymes or receptors. Its potential as a pharmacological agent can be explored through various bioassays and in vitro experiments.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities, such as anticancer, antiviral, or anti-inflammatory properties, making it a candidate for further development as a therapeutic agent.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride include other piperidine derivatives and related heterocyclic compounds. These compounds may share structural similarities but differ in their functional groups or substituents.
Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties. These properties make it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
4-(3-piperidin-1-ylpropyl)-1,4-diazepan-5-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c17-13-5-6-14-7-12-16(13)11-4-10-15-8-2-1-3-9-15;;/h14H,1-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQAALNZZGIVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2CCNCCC2=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1400803.png)












